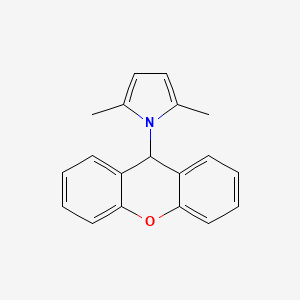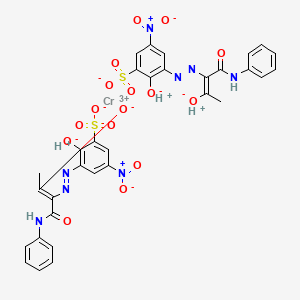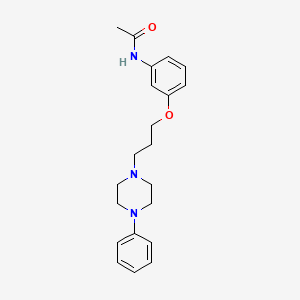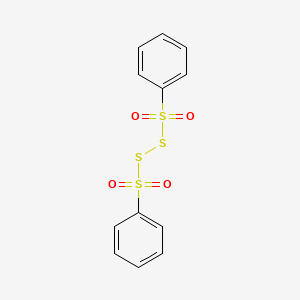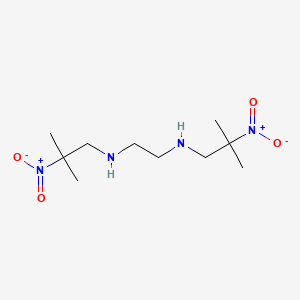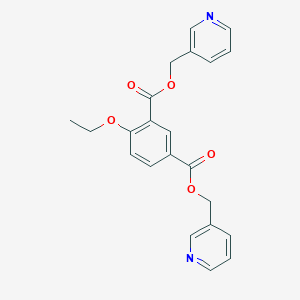
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is an organic compound that belongs to the class of dicarboxylates This compound is characterized by the presence of two pyridin-3-ylmethyl groups attached to a 4-ethoxybenzene-1,3-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate typically involves the reaction of pyridin-3-ylmethylamine with 4-ethoxybenzene-1,3-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-3-ylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with specific biological pathways or cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(pyridin-2-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Bis(pyridin-4-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Bis(pyridin-3-ylmethyl) 4-methoxybenzene-1,3-dicarboxylate
Uniqueness
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is unique due to the specific positioning of the pyridin-3-ylmethyl groups and the ethoxy substituent on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in coordination chemistry and material science.
Properties
CAS No. |
24234-54-6 |
|---|---|
Molecular Formula |
C22H20N2O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-2-27-20-8-7-18(21(25)28-14-16-5-3-9-23-12-16)11-19(20)22(26)29-15-17-6-4-10-24-13-17/h3-13H,2,14-15H2,1H3 |
InChI Key |
NNYRXKJXRIVARX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC2=CN=CC=C2)C(=O)OCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


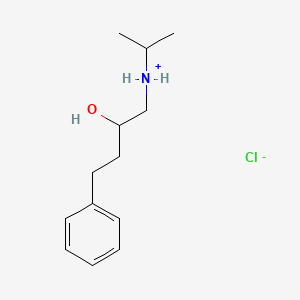
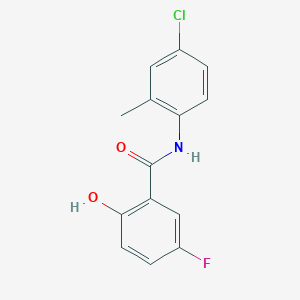
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 4-pentylphenyl ester](/img/structure/B13754150.png)
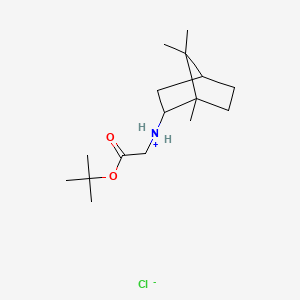
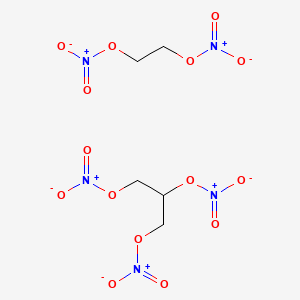
![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
